molecular formula C24H26N2O5S B3645444 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

Cat. No.: B3645444
M. Wt: 454.5 g/mol
InChI Key: YZVFGMIQCNMQID-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of a suitable aromatic compound, such as 3,4-dimethoxybenzene, using a sulfonyl chloride reagent under acidic conditions.

    Amidation reaction: The sulfonyl intermediate is then reacted with an amine, such as 2,6-dimethylaniline, to form the sulfonamide intermediate.

    Coupling with glycine derivative: The final step involves coupling the sulfonamide intermediate with a glycine derivative, such as phenylglycine, under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of sulfides or thiols from the sulfonyl group.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Pathway modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and potential applications. The uniqueness of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-9-8-10-18(2)24(17)25-23(27)16-26(19-11-6-5-7-12-19)32(28,29)20-13-14-21(30-3)22(15-20)31-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVFGMIQCNMQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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